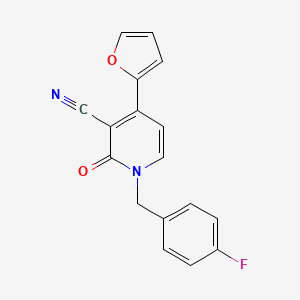

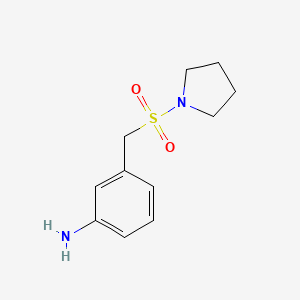

![molecular formula C17H13NO5S2 B2529814 3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid CAS No. 900019-13-8](/img/structure/B2529814.png)

3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid is a useful research compound. Its molecular formula is C17H13NO5S2 and its molecular weight is 375.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic acid is a compound of interest in various chemical syntheses and applications due to its structural components, including a thiophene ring, a carboxylic acid group, and a benzenesulfonamide moiety. Although direct references to this specific compound in scientific research are limited, insights can be drawn from related studies on thiophene derivatives, benzenesulfonamides, and carboxylic acids.

Synthesis and Reactivity

The synthesis of thiophene derivatives is a topic of considerable interest in organic chemistry, due to their applications in pharmaceuticals, agrochemicals, and materials science. For instance, the PhIO/Ph3P system has been identified as an efficient reagent for the direct esterification of carboxylic acids with alcohols, potentially applicable to thiophene-2-carboxylic acids for the synthesis of ester derivatives (Boulogeorgou, Triantakonstanti, & Gallos, 2015). Additionally, methodologies for the synthesis of 2-arylbenzo[b]thiophenes, which could be relevant to the functionalization of thiophene derivatives, have been developed through aromatic nucleophilic substitution reactions and Heck-type coupling (David et al., 2005).

Applications in Material Science

Thiophene derivatives have found applications in material science, particularly in the development of luminescent materials and conducting polymers. A study on luminescent supramolecular assemblies based on hydrogen-bonded complexes of dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids demonstrates the potential of thiophene derivatives in forming materials with unique photophysical properties (Osterod et al., 2001). This indicates the relevance of thiophene-2-carboxylic acid derivatives in the development of novel materials.

Biological and Medicinal Chemistry

Benzenesulfonamide derivatives are known for their biological activities, including their roles as enzyme inhibitors. Although the specific application of this compound in biological systems is not directly reported, the synthesis and application of sulfonamides incorporating thiourea scaffolds have shown potent inhibitory activities against carbonic anhydrase enzymes, suggesting potential medicinal chemistry applications for structurally related compounds (Casini et al., 2002).

Future Directions

Thiophene-based analogs, including “3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.

Properties

IUPAC Name |

3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5S2/c19-17(20)16-15(10-11-24-16)23-14-9-5-4-8-13(14)18-25(21,22)12-6-2-1-3-7-12/h1-11,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBZQXRKTJYPRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)

![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)

![Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate](/img/structure/B2529743.png)

![(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2529744.png)

![5-chloro-N-[3-(cyclohexylmethyl)-1H-pyrazol-5-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2529745.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2529753.png)